
Thiadiphosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiphosphirene is a chemical compound with the molecular formula P₂S It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiadiphosphirene typically involves the reaction of phosphorus compounds with sulfur sources under controlled conditions. One common method is the reaction of phosphorus trichloride (PCl₃) with hydrogen sulfide (H₂S) in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-quality this compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Thiadiphosphirene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as thiadiphosphine oxides.
Reduction: The compound can be reduced to form lower oxidation state species, such as phosphine sulfides.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or sulfur dioxide, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiadiphosphine oxides, while reduction reactions can produce phosphine sulfides. Substitution reactions can lead to a variety of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Thiadiphosphirene has a wide range of scientific research applications, including:
Chemistry: Inorganic and organophosphorus chemistry research often involves this compound due to its unique reactivity and potential for forming novel compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiadiphosphirene involves its interaction with molecular targets and pathways within a given system. The compound’s reactivity is primarily driven by the presence of phosphorus and sulfur atoms, which can form strong bonds with other elements. This allows this compound to participate in various chemical reactions, leading to the formation of new compounds and materials. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Thiadiphosphirene can be compared with other similar compounds, such as:
Phosphine sulfides: These compounds also contain phosphorus and sulfur atoms but differ in their specific structures and reactivities.
Thiadiphosphine oxides: These are oxidation products of this compound and have distinct chemical properties.
Phosphorus trichloride: A precursor to this compound, it is used in various synthetic routes to produce phosphorus-sulfur compounds.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81129-09-1 |
|---|---|
Fórmula molecular |
P2S |
Peso molecular |
94.02 g/mol |
Nombre IUPAC |
thiadiphosphirene |
InChI |
InChI=1S/P2S/c1-2-3-1 |
Clave InChI |
VLKXPDSWOGXAEO-UHFFFAOYSA-N |
SMILES canónico |
P1=PS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
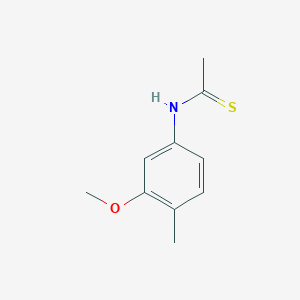
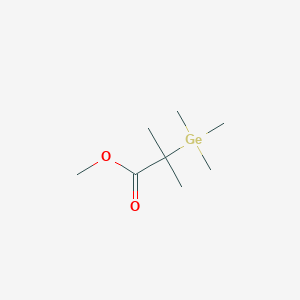

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
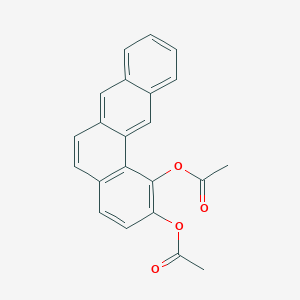

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

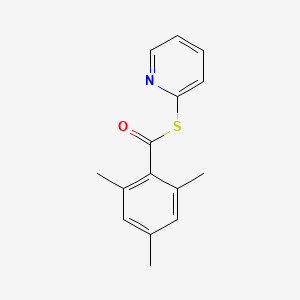
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
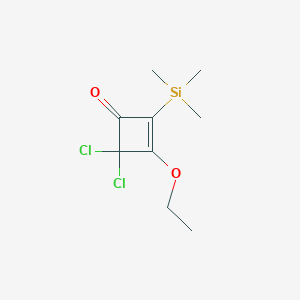
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
